(11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C30H29N3O3 and its molecular weight is 479.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.
- Molecular Formula : C30H29N3O3
- Molecular Weight : 479.58 g/mol
- IUPAC Name : 4-(4-methoxyphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : An MIC of 64 µg/mL was recorded.
These results suggest that the compound can be a potential candidate for developing new antimicrobial agents.
Cytotoxic Activity
Studies assessing the cytotoxic effects of the compound on cancer cell lines have yielded promising results:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines and may serve as a lead structure for anticancer drug development.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to explore the biological efficacy of this compound:
Study | Focus | Results |
---|---|---|
Study 1 | Antimicrobial Screening | Effective against S. aureus and E. coli with MICs of 32 µg/mL and 64 µg/mL respectively. |
Study 2 | Cytotoxicity Assay | IC50 values for HeLa (15 µM), MCF-7 (20 µM), A549 (18 µM). |
Study 3 | Mechanistic Study | Suggested inhibition of DNA synthesis and apoptosis induction in cancer cells. |
Properties
IUPAC Name |
4-(4-methoxyphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-19-7-9-22(10-8-19)31-29(34)26-18-21-17-20-5-3-15-33-16-4-6-25(27(20)33)28(21)36-30(26)32-23-11-13-24(35-2)14-12-23/h7-14,17-18H,3-6,15-16H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYJULRQBIMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)OC)CCCN5CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.